Condiciones de reacción

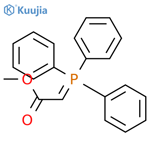

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C

Referencia

Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates

Tao, Lei; et al ,

ChemistrySelect ,

2021 ,

6(33) ,

8532-8536